molecular formula C19H20FN5O2 B1426473 methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1306753-61-6

methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B1426473
CAS No.: 1306753-61-6
M. Wt: 369.4 g/mol
InChI Key: PFDQHCZZUNVQKX-ZHACJKMWSA-N
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Description

Methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a useful research compound. Its molecular formula is C19H20FN5O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound's chemical formula is C19H21FN5O2C_{19}H_{21}FN_5O_2, with a molecular weight of 372.41 g/mol. It features a pyrazolo[5,1-c][1,2,4]triazine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₁FN₅O₂
Molecular Weight372.41 g/mol
CAS Number1306753-51-4
MDL NumberMFCD19103595
Hazard ClassificationIrritant

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of the dimethylamino vinyl group is crucial for enhancing its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 3.89 µM against the MCF-7 breast cancer cell line, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo derivatives has been extensively studied. Compounds with similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes. One study reported IC50 values ranging from 0.034 to 0.052 µM for COX-2 inhibition, suggesting that the target compound may also possess anti-inflammatory properties .

Selective COX Inhibition

The selectivity index (SI) for COX-2 over COX-1 was found to be significantly high for certain derivatives of pyrazoles, indicating a favorable safety profile with reduced gastrointestinal side effects . This selectivity is crucial in developing anti-inflammatory drugs with fewer adverse effects.

Study on Anticancer Efficacy

In a study evaluating various pyrazolo compounds against different cancer cell lines (colon, hepatocellular, breast), it was found that certain derivatives exhibited notable antiproliferative effects. The presence of the dimethylamino group was linked to enhanced activity against several tumor types .

Evaluation of Anti-inflammatory Effects

A series of synthesized pyrazolo derivatives were tested in vivo using a carrageenan-induced rat paw edema model. The results indicated that several compounds significantly reduced edema compared to controls, demonstrating their potential as effective anti-inflammatory agents .

Properties

IUPAC Name

methyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-5-14-16(12-6-8-13(20)9-7-12)18-22-21-17(19(26)27-4)15(25(18)23-14)10-11-24(2)3/h6-11H,5H2,1-4H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDQHCZZUNVQKX-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)OC)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)OC)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 3
methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Reactant of Route 6
methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

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